
4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide” is a complex organic molecule. It contains multiple functional groups including two fluorophenyl groups, a tetrahydroquinoline group, and a benzenesulfonamide group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Fluorinated compounds are known to undergo a variety of reactions, and the introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .Applications De Recherche Scientifique
Pro-apoptotic Effects in Cancer Cells
Sulfonamide derivatives, including structures similar to the one , have been synthesized and evaluated for their anti-cancer activities. These compounds have shown significant pro-apoptotic effects, potentially mediated by activating specific signaling pathways (p38/ERK phosphorylation) in various cancer cell lines, including human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines. This indicates their potential utility in cancer therapy by inducing apoptosis in cancer cells (Cumaoğlu et al., 2015).
Synthesis and Antimicrobial Activity
Further research into the synthesis of sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline, a precursor compound, reveals their antimicrobial potency. These compounds have demonstrated significant activity against a range of bacteria and fungi, suggesting their potential as antimicrobial agents. The sulfonamide derivatives, in particular, exhibited potent antifungal properties, highlighting the versatility of this chemical class in combating microbial infections (Janakiramudu et al., 2017).
High Temperature Proton Exchange Membrane Application
Sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers doped with phosphoric acid have been synthesized and proposed for high-temperature proton exchange membrane applications. These materials are of significant interest due to their potential in fuel cell technology, demonstrating the role of sulfonamide-based compounds in advancing energy-related applications (Seo et al., 2013).
Fluorescent Protein Kinase C Inhibitor
The development of a fluorescent isoquinolinesulfonamide compound, 1-(1-hydroxy-5-isoquinolinylsulfonyl)piperazine, showcases the utility of sulfonamide derivatives as biochemical tools. This compound serves as a protein kinase C inhibitor and is useful for tissue experiments due to its ability to penetrate cell membranes and fluoresce, allowing for cellular and molecular biology applications (Hagiwara et al., 1988).
Orientations Futures
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. The synthesis of fluorinated compounds is a growing field of research, and there is significant interest in developing new methods for the synthesis of these compounds .
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl groups
Mode of Action
Based on its structure, it may act as a sulfonylating agent, modifying the target proteins or enzymes to alter their function . The presence of the fluorine atoms could enhance the compound’s reactivity and selectivity .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Sulfonyl groups are known to play roles in various biochemical processes, including signal transduction and enzymatic reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it might be well-absorbed due to the presence of lipophilic aromatic rings. The sulfonyl group could potentially undergo metabolic transformations .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given its potential role as a sulfonylating agent, it might modulate the activity of target proteins or enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, a neutral to slightly alkaline pH might favor sulfonylation reactions .
Propriétés
IUPAC Name |
4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4S2/c1-15-13-18(24)7-11-22(15)31(27,28)25-19-8-4-16-3-2-12-26(21(16)14-19)32(29,30)20-9-5-17(23)6-10-20/h4-11,13-14,25H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSLLZGWVRLYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)

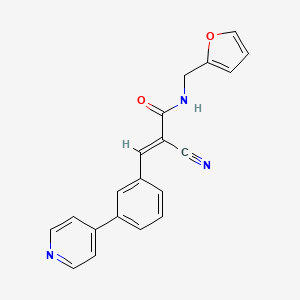
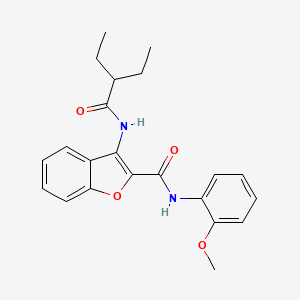
![2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid](/img/structure/B2742339.png)


![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2742346.png)
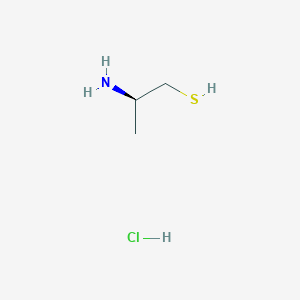
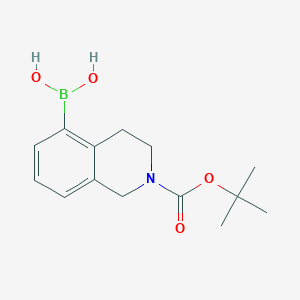
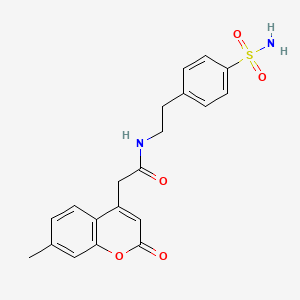
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide](/img/structure/B2742353.png)
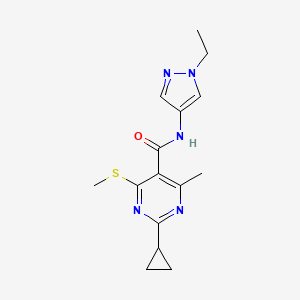
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2742356.png)